molecular formula C14H14ClN3 B12605456 [(6-Chloropyridin-3-yl)methyl](cyclobutylmethyl)propanedinitrile CAS No. 647839-64-3

[(6-Chloropyridin-3-yl)methyl](cyclobutylmethyl)propanedinitrile

Katalognummer: B12605456
CAS-Nummer: 647839-64-3
Molekulargewicht: 259.73 g/mol
InChI-Schlüssel: UCEGWDUYOFRSBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound with a complex structure that includes a chlorinated pyridine ring, a cyclobutylmethyl group, and a propanedinitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, undergoes a series of reactions to introduce the methyl group at the 3-position.

    Cyclobutylmethyl Addition: The intermediate is then reacted with cyclobutylmethyl bromide under basic conditions to form the cyclobutylmethyl derivative.

    Propanedinitrile Introduction: Finally, the propanedinitrile group is introduced through a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitriles or other substituted pyridines.

Wissenschaftliche Forschungsanwendungen

(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclobutylmethyl and propanedinitrile groups may contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(6-Chloropyridin-3-yl)methyl]methylamine
  • 2-Chloro-5-(methylaminomethyl)pyridine
  • 6-Chloro-N-methyl-3-pyridinemethanamine

Uniqueness

(6-Chloropyridin-3-yl)methylpropanedinitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclobutylmethyl group distinguishes it from other chloropyridine derivatives, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Eigenschaften

CAS-Nummer

647839-64-3

Molekularformel

C14H14ClN3

Molekulargewicht

259.73 g/mol

IUPAC-Name

2-[(6-chloropyridin-3-yl)methyl]-2-(cyclobutylmethyl)propanedinitrile

InChI

InChI=1S/C14H14ClN3/c15-13-5-4-12(8-18-13)7-14(9-16,10-17)6-11-2-1-3-11/h4-5,8,11H,1-3,6-7H2

InChI-Schlüssel

UCEGWDUYOFRSBJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)CC(CC2=CN=C(C=C2)Cl)(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.